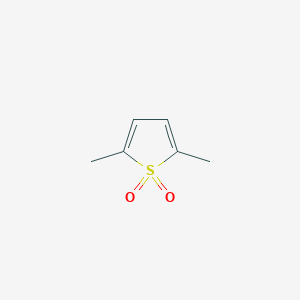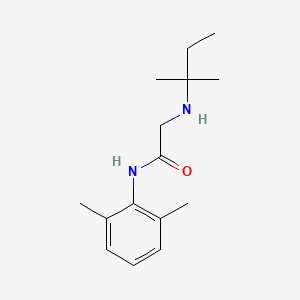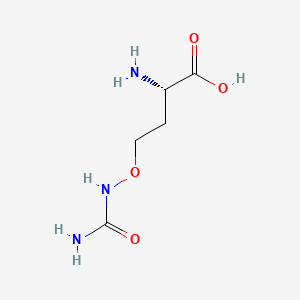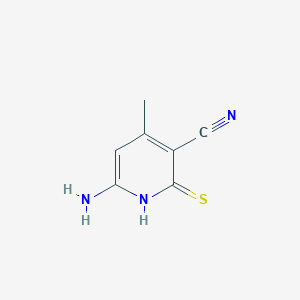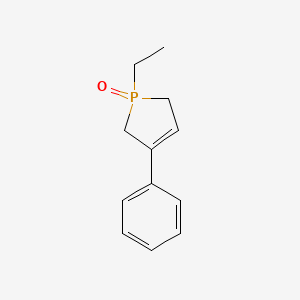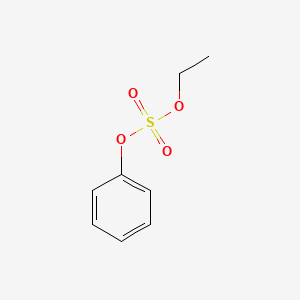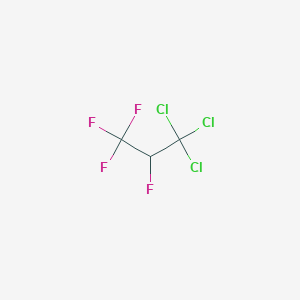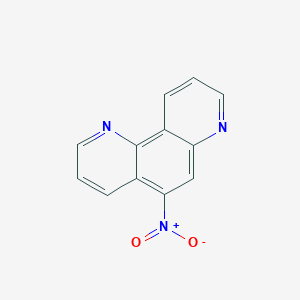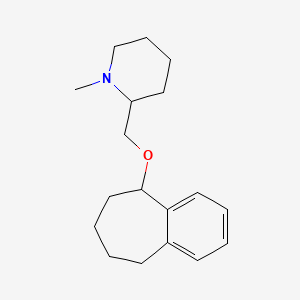
8-Ethyl-4-methylquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-4-methylquinolin-2-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
The synthesis of 8-Ethyl-4-methylquinolin-2-ol can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with β-ketoesters, followed by various functionalization steps . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
8-Ethyl-4-methylquinolin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinolines .
Scientific Research Applications
8-Ethyl-4-methylquinolin-2-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Ethyl-4-methylquinolin-2-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition results in the antimicrobial activity of the compound.
Comparison with Similar Compounds
8-Ethyl-4-methylquinolin-2-ol can be compared with other quinoline derivatives such as:
2-Methyl-8-quinolinol: Known for its fungicidal properties and ability to form complexes with transition metals.
4-Hydroxyquinoline: Exhibits significant biological activities and is used in drug research and development.
Chloroquine: A well-known antimalarial agent with a quinoline ring system.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
53761-44-7 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
8-ethyl-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO/c1-3-9-5-4-6-10-8(2)7-11(14)13-12(9)10/h4-7H,3H2,1-2H3,(H,13,14) |
InChI Key |
OSFLQKXFZWJLPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



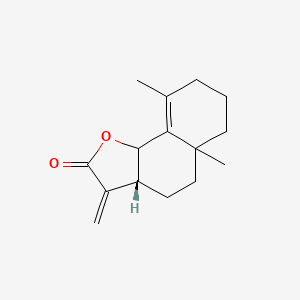
![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)
